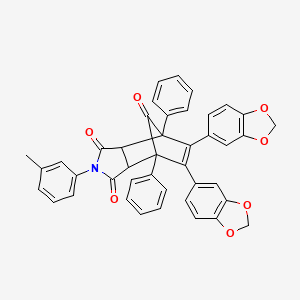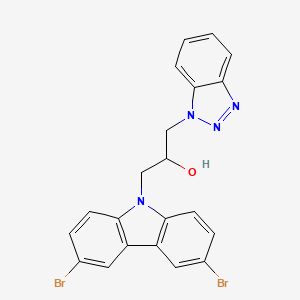![molecular formula C29H27N3OS B10796019 4-((2,5-dimethylbenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B10796019.png)
4-((2,5-dimethylbenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV085471 is a compound identified from the Medicines for Malaria Venture Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, including Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMV085471 involves several steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of MMV085471 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions: MMV085471 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
MMV085471 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: It is used to study the effects of chemical compounds on biological systems, including its inhibitory effects on parasites.
Medicine: It has potential therapeutic applications for treating parasitic infections.
Industry: It can be used in the development of new drugs and chemical products.
Mechanism of Action
MMV085471 is similar to other compounds in the Medicines for Malaria Venture Box, such as MMV006913 and MMV019124 . These compounds also exhibit inhibitory effects on parasites and have similar chemical structures. MMV085471 is unique in its specific molecular interactions and potency against certain parasites.
Comparison with Similar Compounds
- MMV006913
- MMV019124
- Atovaquone
- Diminazene aceturate
- Imidocarb dipropionate
MMV085471 stands out due to its high selectivity index and potential for further development as a therapeutic agent.
Properties
Molecular Formula |
C29H27N3OS |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H27N3OS/c1-4-33-25-14-12-24(13-15-25)32-17-26(22-8-6-5-7-9-22)27-28(32)30-19-31-29(27)34-18-23-16-20(2)10-11-21(23)3/h5-17,19H,4,18H2,1-3H3 |
InChI Key |
KEJLFKFXGPPPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=C(C=CC(=C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol;hydrochloride](/img/structure/B10795938.png)
![2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795939.png)
![N-[2-[[1-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10795941.png)
![(2Z)-3-(1H-1,3-Benzodiazol-2-YL)-6-hexyl-2-[(2-methylphenyl)imino]-2H-chromen-7-OL](/img/structure/B10795953.png)
![[3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone](/img/structure/B10795956.png)

![N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide](/img/structure/B10795971.png)

![(1R,2R,5S,9S,12R)-13,13-Dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B10795986.png)
![4-[(4-Tert-butylphenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B10795996.png)
![N-(2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)thiophene-2-carboxamide](/img/structure/B10796000.png)
![2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B10796003.png)
![N-[2-(cyclohexylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-phenylethyl)furan-2-carboxamide](/img/structure/B10796009.png)

